molecular formula C12H7Cl2NO3 B1418461 2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid CAS No. 42521-19-7

2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid

Cat. No.: B1418461
CAS No.: 42521-19-7
M. Wt: 284.09 g/mol
InChI Key: IISICZHEWQNQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid is a pyridine carboxylic acid derivative, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Pyridine stands as the second most widely utilized nitrogen heterocycle in FDA-approved pharmaceuticals, highlighting its fundamental importance in therapeutic development . The specific substitution pattern of this compound—featuring both a carboxylic acid moiety and a 4-chlorophenoxy group at the 6-position—makes it a valuable building block for constructing more complex molecules with potential biological activity. Pyridine carboxylic acid isomers serve as privileged scaffolds in pharmaceutical development, contributing to treatments for various conditions including tuberculosis, cancer, and central nervous system disorders . The electron-deficient aromatic pyridine ring facilitates π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group provides polarity and metal coordination capability, particularly useful in enzyme inhibition applications . This compound's structural features make it suitable for exploring enzyme inhibitory activities, with similar pyridine carboxylic acid derivatives demonstrating nanomolar potency against various therapeutic targets . Researchers may employ this chemical in developing protease inhibitors, kinase inhibitors, or other targeted therapies, building upon the established success of pyridine-containing compounds in pharmaceutical applications . The compound is provided For Research Use Only and is strictly intended for laboratory investigations. Researchers should consult safety data sheets prior to use and adhere to all appropriate handling procedures for chemical substances.

Properties

IUPAC Name

2-chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-1-3-9(4-2-8)18-11-6-7(12(16)17)5-10(14)15-11/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISICZHEWQNQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=CC(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-chloropyridine-4-carboxylic acid with 4-chlorophenol in the presence of a suitable catalyst, such as copper oxide, under controlled temperature and pressure conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₂H₇Cl₂NO₃
  • Molecular Weight : 284.1 g/mol
  • IUPAC Name : 2-chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid
  • Appearance : White to off-white powder

The compound features a pyridine ring with both chloro and carboxylic acid functional groups, contributing to its unique reactivity and biological interactions. Its structure allows it to act as a building block for more complex organic molecules.

Medicinal Chemistry

This compound has been explored for its potential as a lead compound in drug discovery. It has shown promise in:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli. Modifications to the chlorophenoxy group can enhance activity levels.
  • Cancer Research : In vitro studies on MCF-7 breast cancer cells demonstrated that this compound can inhibit cell growth, indicating potential as an anticancer agent. Structure-activity relationship (SAR) studies identified key substituents that enhance its efficacy.
  • Anti-inflammatory Properties : Experimental models have shown that this compound can reduce levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Agrochemical Applications

The compound's structure allows it to serve as a precursor for developing new agrochemicals. Its biological activity can be tailored to enhance herbicidal or fungicidal properties, making it valuable in agricultural formulations.

Industrial Applications

In industry, this compound is utilized in the production of:

  • Dyes and Pigments : Its unique chemical properties allow for the synthesis of novel materials with specific colorimetric characteristics.
  • Chemical Intermediates : It serves as a building block in the synthesis of various organic compounds used in pharmaceuticals and other chemical products .

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers evaluated various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated enhanced activity with specific modifications to the chlorophenoxy group.
  • Cancer Cell Line Testing :
    • A comparative analysis revealed promising results in inhibiting growth in MCF-7 cells, with SAR studies identifying key substituents that enhance potency.
  • Inflammation Models :
    • Experimental models assessing anti-inflammatory effects indicated that the compound could reduce pro-inflammatory cytokine levels, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism by which 2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism would vary based on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

The activity and physicochemical properties of pyridinecarboxylic acids are heavily influenced by substituents on the pyridine ring. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridinecarboxylic Acid Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid C₁₂H₇Cl₂NO₃ 284.10 4-Chlorophenoxy, Cl Potential herbicidal activity; balanced lipophilicity and solubility
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid C₈H₅ClF₃NO₃ 255.58 Trifluoroethoxy, Cl Enhanced lipophilicity due to -CF₃ group; research chemical in herbicide formulations
2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid C₇H₃ClF₃NO₂ 225.55 Trifluoromethyl, Cl Strong electron-withdrawing effect; increased acidity (pKa ~2.5); agrochemical applications
2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid C₁₀H₆ClNO₃ 223.61 Furan-2-yl, Cl Bioactive heterocycle; potential pharmaceutical use due to furan’s metabolic stability
2-Chloro-6-methylpyridine-4-carboxylic acid C₇H₆ClNO₂ 171.58 Methyl, Cl Simpler structure; used in synthetic intermediates; lower logP (1.8)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (C₇H₃ClF₃NO₂) increases acidity (lower pKa) and enhances resistance to enzymatic degradation, making it suitable for systemic herbicides . Trifluoroethoxy (C₈H₅ClF₃NO₃) provides both lipophilicity and stability, improving membrane permeability in plants .
  • Furan-2-yl (C₁₀H₆ClNO₃) introduces a heterocyclic motif that may interact with biological receptors, though its lower molecular weight reduces herbicidal persistence .
  • Alkyl Substituents: Methyl (C₇H₆ClNO₂) reduces steric hindrance, favoring synthetic accessibility but limiting herbicidal potency compared to bulkier analogs .

Biological Activity

2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a carboxylic acid moiety, along with a chlorophenoxy group. These structural elements contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, leading to various biochemical responses. The precise mechanism varies depending on the biological context and the specific pathways involved.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, including those associated with breast and lung cancers. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Its structural features may allow it to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Comparative Studies

To better understand the biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
4-Chlorophenoxyacetic acid StructureHerbicidal activity
2-Chloro-4-(4-chlorophenoxy)hypnone StructureAntimicrobial properties
2-Chloro-2-(4-chlorophenoxy)-6'-methylacetanilide StructureAnticancer effects

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications to the chlorophenoxy group significantly enhanced activity.
  • Cancer Cell Line Testing : In a comparative analysis of several pyridine derivatives, this compound exhibited promising results in inhibiting cell growth in MCF-7 cells, with further SAR studies identifying key substituents that enhance potency .
  • Inflammation Models : Experimental models assessing the anti-inflammatory effects indicated that the compound could reduce pro-inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid, and how can purity be optimized?

Answer:
The synthesis typically involves sequential functionalization of pyridine and phenoxy groups. A plausible route includes:

Condensation : React 4-chlorophenol with a halogenated pyridine precursor (e.g., 2,6-dichloropyridine-4-carboxylic acid) under basic conditions to introduce the phenoxy group.

Cyclization/Functionalization : Use coupling agents (e.g., DCC or EDC) to stabilize intermediates during carboxylate formation.

Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity.
Key Considerations : Optimize reaction stoichiometry and temperature to avoid side products like di-substituted derivatives. Monitor progress via TLC or HPLC .

Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation of this compound?

Answer:
Discrepancies in NMR shifts (e.g., aromatic proton splitting) may arise from dynamic effects or solvent interactions. To address this:

Variable Temperature NMR : Perform experiments at different temperatures to identify conformational changes.

Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data.

2D Techniques : Employ HSQC, HMBC, and NOESY to confirm connectivity and spatial arrangements.
Example : Aromatic protons adjacent to electron-withdrawing groups (e.g., Cl) typically downshift; deviations may indicate steric hindrance from the 4-chlorophenoxy group .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • HPLC : Quantify purity using a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 314.99 for C₁₂H₈Cl₂NO₃).
  • FTIR : Identify carboxylate C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
  • Elemental Analysis : Verify Cl content (~22.5% w/w) .

Advanced: How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

Accelerated Stability Testing :

  • Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
  • Analyze degradation kinetics via HPLC at intervals (0, 7, 14 days).

Solid-State Stability : Store crystalline samples under controlled humidity (40–75% RH) and monitor polymorphism via PXRD.

Mechanistic Insights : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acid or dechlorinated derivatives).
Safety Note : Follow waste disposal protocols for chlorinated byproducts .

Advanced: How does the substitution pattern of this compound influence its bioactivity compared to structural analogs?

Answer:

  • Chlorine Position : The 4-chlorophenoxy group enhances lipophilicity, potentially improving membrane permeability versus non-halogenated analogs.
  • Carboxylic Acid Group : Enables salt formation (e.g., sodium salts) for solubility optimization in biological assays.
  • Comparison with Analogs : Replace the pyridine core with oxazole (as in ) to study π-π stacking differences in enzyme binding .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated vapors.
  • Waste Management : Segregate acidic waste and neutralize with bicarbonate before disposal.
  • Emergency Response : For skin contact, rinse with water for 15 minutes; consult SDS for antidotes .

Advanced: How can computational modeling guide the optimization of this compound’s reactivity in catalytic reactions?

Answer:

Docking Studies : Simulate interactions with catalytic enzymes (e.g., cytochrome P450) using AutoDock Vina.

Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization.

Solvent Effects : Use COSMO-RS to model solvation energies in different solvents (e.g., DMSO vs. THF).
Case Study : ’s crystallographic data can validate predicted bond angles and torsional strain .

Advanced: What strategies mitigate contradictions in biological assay results (e.g., IC₅₀ variability) for this compound?

Answer:

Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability.

Metabolic Stability Testing : Pre-incubate with liver microsomes to assess cytochrome-mediated inactivation.

Orthogonal Assays : Validate activity in cell-based (e.g., MTT) and cell-free (e.g., enzymatic) systems.
Note : Contradictions may arise from impurities (e.g., residual solvents) affecting bioavailability; re-purify if needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid

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